(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462707
InChI: InChI=1S/C18H27N3O/c1-14(19)18(22)20-10-9-16(12-20)13-21(17-7-8-17)11-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,19H2,1H3/t14-,16?/m0/s1
SMILES: CC(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N
Molecular Formula: C18H27N3O
Molecular Weight: 301.4 g/mol

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

CAS No.:

Cat. No.: VC13462707

Molecular Formula: C18H27N3O

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one -

Specification

Molecular Formula C18H27N3O
Molecular Weight 301.4 g/mol
IUPAC Name (2S)-2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C18H27N3O/c1-14(19)18(22)20-10-9-16(12-20)13-21(17-7-8-17)11-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,19H2,1H3/t14-,16?/m0/s1
Standard InChI Key STWOOHMDZAMILW-LBAUFKAWSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N
SMILES CC(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N
Canonical SMILES CC(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N

Introduction

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is a complex organic compound with a specific stereochemistry indicated by the "(S)" prefix, suggesting it is a chiral molecule. This compound belongs to a class of molecules that incorporate a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of a benzyl group and a cyclopropyl group attached to the nitrogen atom within the pyrrolidine ring adds complexity and potential biological activity to the molecule.

Molecular Formula and Weight

The molecular formula for (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is not explicitly provided in the search results, but it can be deduced from its structure:

  • Molecular Formula: C22_{22}H31_{31}N3_{3}O

  • Molecular Weight: Approximately 365 g/mol

Synthesis

The synthesis of (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one would likely involve several steps, including:

  • Formation of the Pyrrolidine Ring: This could involve the reaction of a suitable precursor with a cyclopropylamine derivative.

  • Introduction of the Benzyl Group: This might involve a nucleophilic substitution reaction.

  • Attachment of the Propanone Backbone: This could be achieved through a condensation reaction.

Biological Activity

There is no specific information available in the search results regarding the biological activity of (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one. Compounds with similar structures may exhibit activity as enzyme inhibitors or receptor ligands, but detailed studies on this specific compound are lacking.

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis methods to make the compound more accessible for research.

  • Biological Activity Screening: Investigating potential biological activities, such as enzyme inhibition or receptor binding.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to understand how structural changes affect its biological activity.

These studies would provide valuable insights into the potential applications of (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one in pharmaceutical or chemical industries.

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